N1,N1-Diethyl-4-methylbenzene-1,3-diamine
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Overview
Description
N1,N1-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of benzene, featuring two ethyl groups and a methyl group attached to the nitrogen atoms of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene-1,3-diamine with diethyl sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
N1,N1-Diethyl-4-methylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Diethyl-3-methylbenzene-1,4-diamine
- N1,N1-Diethyl-2-methylbenzene-1,4-diamine
- N1,N1-Diethyl-4-methylbenzene-1,2-diamine
Uniqueness
N1,N1-Diethyl-4-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized polymers and the study of enzyme interactions .
Properties
CAS No. |
172141-09-2 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
AEYNYHSOGNVQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
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